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molecular formula C9H6FNO2S B8797240 Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B8797240
M. Wt: 211.21 g/mol
InChI Key: OZDBWDIHKQTRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

To a solution of methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate (0.942 g, 4.46 mmol) in THF (23 mL) was added a solution of lithium hydroxide monohydrate (0.384 g, 9.14 mmol) in water (23 mL). Methanol (2.8 mL) was then added until the solution was transparent. The reaction mixture stirred 2 h at room temperature. The reaction was then adjusted to pH ˜4 by addition of 2 N aqueous HCl, causing formation of a white precipitate. THF and methanol were removed by rotary evaporation, and then the residual solid was collected by vacuum filtration, washing with water (2×25 mL). The collected white solid was dried in an oven at 50° C. to afford 765 mg (87%) of the title compound. 1H NMR (400 MHz, DMSO-d6): δ 14.15 (br. s., 1 H), 9.23 (s, 1 H), 8.54 (s, 1 H), 8.14 (s, 1 H); MS (ESI): 198.05 [M+H]+; HPLC tR=2.40 min (ZQ3, polar—4 min).
Quantity
0.942 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.384 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[S:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:3]=12.O.[OH-].[Li+].CO.Cl>C1COCC1.O>[F:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[S:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:3]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.942 g
Type
reactant
Smiles
FC1=C2C(=CN=C1)SC(=C2)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
0.384 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
23 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF and methanol were removed by rotary evaporation
FILTRATION
Type
FILTRATION
Details
the residual solid was collected by vacuum filtration
WASH
Type
WASH
Details
washing with water (2×25 mL)
CUSTOM
Type
CUSTOM
Details
The collected white solid was dried in an oven at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2C(=CN=C1)SC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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